molecular formula C21H26N4O6 B12909198 N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine

N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine

Cat. No.: B12909198
M. Wt: 430.5 g/mol
InChI Key: FTQRLUOLHGFRQY-AEFFLSMTSA-N
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Description

This compound (CAS: 188016-51-5) is an L-alanine derivative featuring a butoxycarbonyl (Boc) protecting group, a methyl ester, and a substituted isoxazolyl moiety. Its molecular formula is C21H26N4O6, with a molecular weight of 430.45 g/mol . The structure includes:

  • A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.
  • A Boc-protected amino group, common in peptide synthesis for temporary amine protection .

Properties

Molecular Formula

C21H26N4O6

Molecular Weight

430.5 g/mol

IUPAC Name

methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate

InChI

InChI=1S/C21H26N4O6/c1-3-4-9-30-21(28)24-18(20(27)29-2)13-23-19(26)11-16-10-17(25-31-16)15-7-5-14(12-22)6-8-15/h5-8,16,18H,3-4,9-11,13H2,1-2H3,(H,23,26)(H,24,28)/t16-,18+/m1/s1

InChI Key

FTQRLUOLHGFRQY-AEFFLSMTSA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C#N)C(=O)OC

Canonical SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through nucleophilic substitution reactions, where it forms covalent bonds with target molecules. The formation of intramolecular hydrogen bonds can also play a role in its activity .

Comparison with Similar Compounds

tert-Butyl N-((3S)-3-Benzyloxybutoxycarbonyl)-3-({[(5R)-3-(4-Cyanophenyl)-4,5-Dihydro-5-Isoxazolyl]acetyl}amino)-L-Alaninate

  • Molecular Formula : Likely larger than C21H26N4O6 due to the tert-butyl and benzyloxybutoxy groups.
  • Key Differences: tert-Butyl group replaces the butoxycarbonyl, increasing steric hindrance and stability. Benzyloxybutoxy substituent introduces additional aromaticity and hydrophobicity. Retains the (5R)-3-(4-cyanophenyl)isoxazolyl core, suggesting shared bioactivity profiles (e.g., kinase inhibition or antimicrobial activity) .

N-tert-Butyloxycarbonyl-2-Methyl-3-(1H-1,2,4-Triazol-1-yl)Alanine (Compound 5)

  • Molecular Formula : C11H17N3O4 (based on ).
  • Key Differences :
    • 1,2,4-Triazole ring replaces the isoxazolyl group, altering electronic properties and hydrogen-bonding capacity.
    • 2-Methyl substitution on alanine reduces conformational flexibility.
    • Synthesized via tosyl group substitution with triazole , a divergent pathway from the target compound’s likely isoxazolyl-based synthesis .

N-(4-Hydroxyphenyl)-β-Alanine Derivatives

  • Example: N-(4-Hydroxyphenyl)-β-alanine methyl ester (C10H13NO3).
  • Key Differences: β-Alanine backbone instead of L-alanine, altering peptide chain geometry. 4-Hydroxyphenyl group replaces 4-cyanophenyl, reducing electron-withdrawing effects and enhancing hydrogen bonding. Synthesized via acrylate or acrylic acid reactions, differing from the target compound’s Boc-protection strategy .

N-Benzyloxycarbonyl-DL-Alanine

  • Molecular Formula: C11H13NO4 (MW: 223.22 g/mol).
  • Key Differences :
    • Benzyloxycarbonyl (Z) group instead of Boc, offering different deprotection conditions.
    • DL-Alanine racemic mixture, contrasting with the enantiomerically pure L-alanine in the target compound.
    • Simpler structure with lower molecular weight, likely influencing pharmacokinetics .

Structural and Functional Implications

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Solubility Influencers
Target Compound 430.45 Methyl ester (lipophilic), cyanophenyl (polar)
tert-Butyl Analog () ~500 (estimated) Benzyloxybutoxy (hydrophobic)
N-(4-Hydroxyphenyl)-β-Alanine Methyl Ester 195.21 Hydroxyphenyl (hydrophilic)

Bioactivity and Stability

  • Isoxazolyl vs. Triazole: Isoxazoles are known for antimicrobial and anti-inflammatory activity, while triazoles are prevalent in antifungal agents (e.g., fluconazole) .
  • Boc vs. Z Protection: Boc groups are cleaved under mild acidic conditions, whereas Z groups require hydrogenolysis, affecting synthetic utility .

Biological Activity

N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine (CAS No. 188016-51-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H26N4O6
  • Molecular Weight : 430.45 g/mol
  • CAS Number : 188016-51-5

The compound features a butoxycarbonyl protecting group, an isoxazole moiety, and an L-alanine backbone, which contribute to its biological properties.

Research indicates that the compound may interact with various biological targets, particularly within the realm of enzyme modulation and receptor interaction. Its structure suggests potential activity as a modulator of ATP-binding cassette (ABC) transporters, which are crucial in drug transport and metabolism .

Anticancer Activity

Preliminary studies have suggested that derivatives of similar compounds exhibit anticancer properties. For instance, compounds with isoxazole rings have been shown to inhibit tumor cell proliferation by inducing apoptosis in various cancer cell lines . The specific activity of N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-L-alanine in this context remains to be fully elucidated but warrants further investigation.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features may possess neuroprotective properties. For example, studies involving isoxazole derivatives have shown potential in protecting neuronal cells from oxidative stress and excitotoxicity . The neuroprotective mechanisms may involve modulation of glutamate receptors or enhancement of antioxidant defenses.

Synthesis and Characterization

The synthesis of N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-L-alanine has been documented through various synthetic routes involving the coupling of protected amino acids with isoxazole derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry have confirmed the structure and purity of the synthesized compound .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential therapeutic applications in oncology. Further studies are necessary to determine the specific pathways involved in its anticancer activity.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveProtects against oxidative stress
Enzyme ModulationPotential modulator of ABC transporters

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions with sensitive functional groups, such as the (5R)-dihydroisoxazolyl moiety and the butoxycarbonyl-protected alanine ester. A critical challenge is achieving stereochemical purity at the (5R)-isoxazoline ring, which requires chiral auxiliaries or asymmetric catalysis. Evidence from analogous syntheses indicates that low yields (e.g., 14% in one case ) arise from side reactions during acetyl group coupling or isoxazoline ring formation. To optimize, researchers employ Design of Experiments (DoE) principles to test variables like temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading . For example, flow-chemistry setups improve reproducibility in diazomethane-related reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound’s structure and purity?

Structural confirmation relies on 1H/13C NMR to verify stereochemistry at the (5R)-isoxazoline and alanine methyl ester (e.g., δ 1.3–1.5 ppm for tert-butyl groups, δ 4.5–5.0 ppm for chiral centers) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester and amide groups) . Purity is assessed via HPLC with UV/Vis detection at λ = 210–254 nm, focusing on eliminating diastereomeric byproducts .

Q. How do functional groups in this compound influence its stability under physiological conditions?

The 4-cyanophenyl group enhances lipophilicity but may hydrolyze under acidic conditions, while the methyl ester in L-alanine is prone to esterase-mediated cleavage. Stability studies use pH-dependent degradation assays (e.g., simulated gastric fluid at pH 1.2 vs. plasma at pH 7.4) . The dihydroisoxazolyl ring’s rigidity improves metabolic resistance compared to flexible alkyl chains .

Advanced Research Questions

Q. How can discrepancies in pharmacological efficacy data between this compound and reference drugs (e.g., aspirin) be analyzed?

In long-term platelet aggregation studies, this compound (a prodrug analog of roxifiban) showed reduced efficacy compared to aspirin, likely due to variable metabolic activation rates . Researchers use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations of the active metabolite with inhibitory effects on glycoprotein IIb/IIIa receptors. Discrepancies are further investigated via knockout mouse models to assess receptor binding affinity and off-target interactions .

Q. What mechanistic insights explain the low yield during the acetyl-amino coupling step?

The coupling of the 2-[(5R)-isoxazolinyl]acetyl group to L-alanine often results in <20% yield due to steric hindrance from the bulky tert-butyl group and competing side reactions (e.g., epimerization). Density Functional Theory (DFT) calculations reveal transition-state energy barriers, guiding the use of activating agents like HATU/DIPEA to lower activation energy . Kinetic studies under inert atmospheres (N2/Ar) minimize oxidation of the cyanophenyl group .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to the glycoprotein IIb/IIIa receptor, identifying key interactions:

  • The 4-cyanophenyl group forms π-π stacking with Phe-232.
  • The isoxazoline ring’s oxygen hydrogen-bonds with Lys-253 . MD simulations (AMBER force field) assess conformational stability over 100-ns trajectories, highlighting the importance of the (5R)-configuration for sustained binding .

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